2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 1060330-86-0
VCID: VC11926047
InChI: InChI=1S/C15H14ClFN2O3S/c1-18-15(20)8-10-2-4-11(5-3-10)19-23(21,22)12-6-7-14(17)13(16)9-12/h2-7,9,19H,8H2,1H3,(H,18,20)
SMILES: CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Molecular Formula: C15H14ClFN2O3S
Molecular Weight: 356.8 g/mol

2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide

CAS No.: 1060330-86-0

Cat. No.: VC11926047

Molecular Formula: C15H14ClFN2O3S

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide - 1060330-86-0

Specification

CAS No. 1060330-86-0
Molecular Formula C15H14ClFN2O3S
Molecular Weight 356.8 g/mol
IUPAC Name 2-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide
Standard InChI InChI=1S/C15H14ClFN2O3S/c1-18-15(20)8-10-2-4-11(5-3-10)19-23(21,22)12-6-7-14(17)13(16)9-12/h2-7,9,19H,8H2,1H3,(H,18,20)
Standard InChI Key AIGZSDXMLXIKNL-UHFFFAOYSA-N
SMILES CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Canonical SMILES CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

The systematic IUPAC name, 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide, reflects its core structure:

  • A 3-chloro-4-fluorobenzenesulfonamide group, where the sulfonamide (–SO₂NH–) bridges the substituted benzene ring to a phenyl group.

  • An N-methylacetamide side chain (–CH₂CONHCH₃) attached to the para position of the bridging phenyl group.

The molecular formula is C₁₅H₁₄ClFN₂O₃S, with a molecular weight of 368.8 g/mol. The presence of electronegative substituents (Cl, F) and polar functional groups (sulfonamide, acetamide) influences its reactivity and solubility .

Spectroscopic and Crystallographic Data

While crystallographic data for this compound are unavailable, related sulfonamides exhibit characteristic infrared (IR) absorption bands:

  • Sulfonamide S=O stretches: 1150–1350 cm⁻¹ .

  • Amide C=O stretch: ~1650 cm⁻¹ .

  • Aromatic C–H bends: 700–900 cm⁻¹ .

X-ray diffraction studies of similar molecules, such as N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide, reveal planar sulfonamide groups and dihedral angles between aromatic rings influenced by steric and electronic effects .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide likely involves a multi-step process:

Step 1: Sulfonamide Formation
3-Chloro-4-fluorobenzenesulfonyl chloride reacts with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

Step 2: N-Methylation
The acetamide nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .

Step 3: Purification
Crystallization from solvents like ethyl acetate or methanol yields the pure product .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 3- and 4-positions on the benzene ring requires controlled reaction conditions .

  • Byproduct Mitigation: Unreacted sulfonyl chloride or over-methylation products must be removed via column chromatography .

Physicochemical Properties

PropertyValue/RangeMethod/Citation
Molecular Weight368.8 g/molCalculated
Melting Point~180–185°C (estimated)Analog data
LogP (Partition Coefficient)2.8–3.5Computational prediction
Solubility in Water<1 mg/mLAnalog data
Solubility in DMSO>50 mg/mLEstimated

The compound’s low aqueous solubility is attributed to its hydrophobic aromatic rings, while polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with sulfonamide and acetamide groups .

Pharmacological and Biological Activity

Mechanism of Action

Sulfonamide derivatives are known for their enzyme inhibitory properties. For example:

  • Kinase Inhibition: Analogous compounds, such as Lapatinib intermediates, target epidermal growth factor receptors (EGFR) with IC₅₀ values in the nanomolar range .

  • Antibacterial Activity: Sulfonamides disrupt folate synthesis in bacteria, though this compound’s specificity remains unconfirmed .

Preclinical Studies

While direct data are lacking, structurally similar molecules exhibit:

  • Anticancer Activity: Inhibition of tumor cell proliferation in vitro (e.g., IC₅₀ = 10–100 nM against breast cancer lines) .

  • Anti-inflammatory Effects: Suppression of COX-2 in murine models .

Industrial and Research Applications

Pharmaceutical Development

This compound may serve as:

  • A kinase inhibitor precursor in oncology drug discovery .

  • A probe molecule for studying sulfonamide-protein interactions .

Material Science

Sulfonamides are explored as:

  • Polymer additives to enhance thermal stability .

  • Ligands in catalytic systems for organic transformations .

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